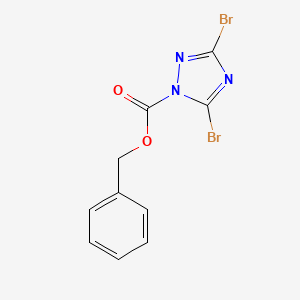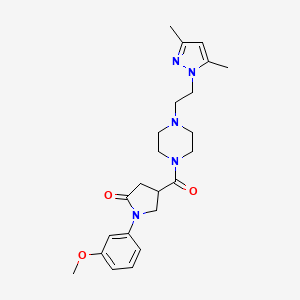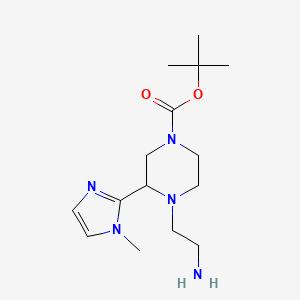
2-(2,4-Dichlorophenyl)-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide (DCPMDTT) is an organosulfur compound that has been used as a reagent in a variety of scientific and industrial applications. It is a colorless liquid that has a high boiling point and low toxicity. DCPMDTT has been used in a wide range of syntheses, from the production of polymers and pharmaceuticals to the synthesis of other organosulfur compounds. It has also been used in the synthesis of polymers and pharmaceuticals, as well as in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Antidiabetic Applications
The compound has been evaluated for its potential as an antidiabetic agent. It exhibits significant α-glucosidase inhibition activity , which is crucial in managing blood sugar levels in diabetic patients. The inhibition of α-glucosidase slows down the breakdown of carbohydrates into glucose, thereby controlling postprandial blood glucose spikes .
Anticancer Activity
Research indicates that this compound shows promise in anticancer therapy. It has demonstrated potent activity against certain cancer cell lines, including A549 (human lung carcinoma) and MCF-7 (human breast cancer) . These findings suggest that it could be developed into a therapeutic agent for treating these types of cancers .
Antioxidant Properties
This compound also possesses antioxidant properties, which are beneficial in protecting cells from oxidative stress. Oxidative stress can lead to chronic diseases, including cancer and heart disease. The antioxidant activity of this compound could, therefore, contribute to the prevention of such conditions .
Chemical Intermediate
The compound serves as a chemical intermediate in the synthesis of more complex molecules. Its structure allows for various chemical reactions that can lead to the development of new compounds with potential therapeutic or industrial applications .
Pesticide Development
Due to its chemical properties, this compound could be used in the development of pesticides. Its structure could be modified to target specific pests, providing a new tool for pest control in agriculture .
Biochemical Research
In biochemical research, this compound can be used to study enzyme inhibition and receptor binding due to its active sites that interact with biological molecules. This can lead to a better understanding of disease mechanisms and the development of new drugs .
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O4S2/c1-10(8-3-2-7(11)6-9(8)12)17(13,14)4-5-18(10,15)16/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAFNDZKRKDKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(S(=O)(=O)CCS1(=O)=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(dimethylamino)benzyl)-N-(furan-2-ylmethyl)-5-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2886043.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2886045.png)



![2-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2886053.png)

![2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2886056.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2886058.png)

amino}acetic acid](/img/structure/B2886061.png)

